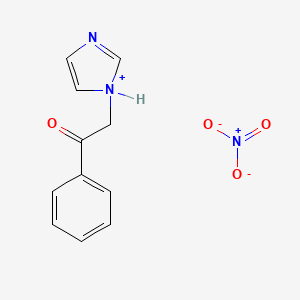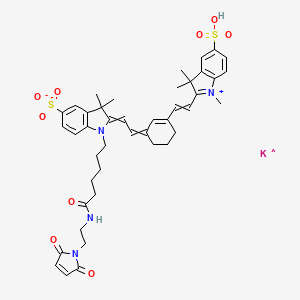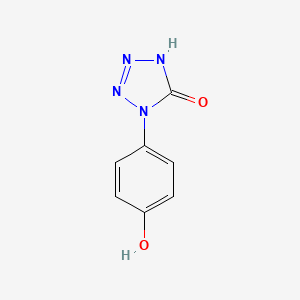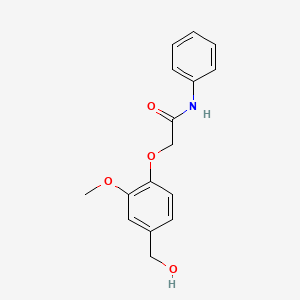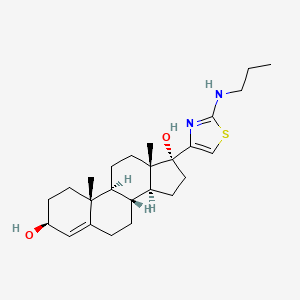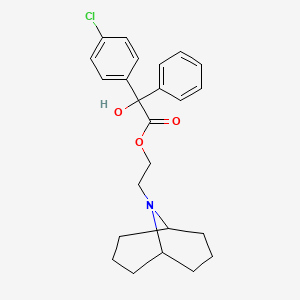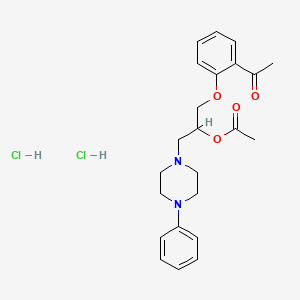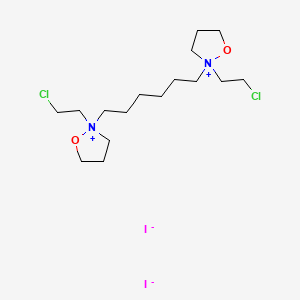
2,2'-Hexamethylenebis(2-(2-chloroethyl)isoxazolidinium) diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Hexamethylenebis(2-(2-chloroethyl)isoxazolidinium) diiodide is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two isoxazolidinium rings connected by a hexamethylene chain, with each ring bearing a 2-chloroethyl group. The diiodide form indicates the presence of two iodide ions associated with the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Hexamethylenebis(2-(2-chloroethyl)isoxazolidinium) diiodide typically involves the reaction of hexamethylene diamine with 2-chloroethyl isocyanate to form the intermediate isoxazolidinium compound. This intermediate is then reacted with iodine to produce the final diiodide compound. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,2’-Hexamethylenebis(2-(2-chloroethyl)isoxazolidinium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The 2-chloroethyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the 2-chloroethyl groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted isoxazolidinium compounds.
Scientific Research Applications
2,2’-Hexamethylenebis(2-(2-chloroethyl)isoxazolidinium) diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-Hexamethylenebis(2-(2-chloroethyl)isoxazolidinium) diiodide involves its interaction with biological molecules. The 2-chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of biological processes. This interaction can result in the disruption of cellular functions and has been studied for its potential use in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl) ether: A similar compound with two 2-chloroethyl groups connected by an ether linkage.
Diethylene glycol bis(2-chloroethyl) ether: Another related compound with a diethylene glycol backbone and two 2-chloroethyl groups.
Uniqueness
2,2’-Hexamethylenebis(2-(2-chloroethyl)isoxazolidinium) diiodide is unique due to its isoxazolidinium rings and the presence of iodide ions. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
97755-90-3 |
|---|---|
Molecular Formula |
C16H32Cl2I2N2O2 |
Molecular Weight |
609.1 g/mol |
IUPAC Name |
2-(2-chloroethyl)-2-[6-[2-(2-chloroethyl)-1,2-oxazolidin-2-ium-2-yl]hexyl]-1,2-oxazolidin-2-ium;diiodide |
InChI |
InChI=1S/C16H32Cl2N2O2.2HI/c17-7-13-19(11-5-15-21-19)9-3-1-2-4-10-20(14-8-18)12-6-16-22-20;;/h1-16H2;2*1H/q+2;;/p-2 |
InChI Key |
DGVJKVDTTJWRQU-UHFFFAOYSA-L |
Canonical SMILES |
C1C[N+](OC1)(CCCCCC[N+]2(CCCO2)CCCl)CCCl.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


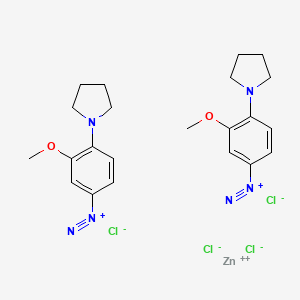
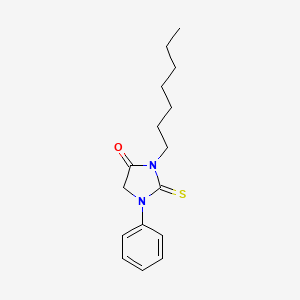
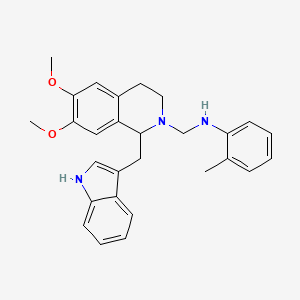
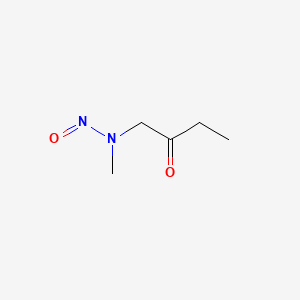
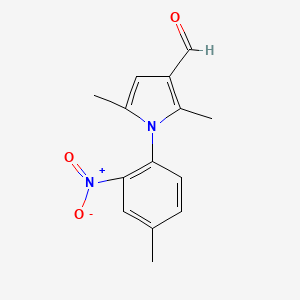
![1-[3-(2,5-dimethylpyrrol-1-yl)-4-ethoxyphenyl]ethanone](/img/structure/B13788152.png)
